molecular formula C7H16N2 B6226673 (3S)-1-ethylpiperidin-3-amine CAS No. 1149384-34-8

(3S)-1-ethylpiperidin-3-amine

Cat. No. B6226673
CAS RN: 1149384-34-8
M. Wt: 128.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-Ethylpiperidin-3-amine, more commonly referred to as 1-Ethylpiperidine, is an organic compound belonging to the class of piperidines. It is a tertiary amine that is used in a variety of synthetic and medicinal applications. This compound has a wide range of potential uses, including in the synthesis of pharmaceuticals, in the development of novel drug delivery systems, and in the formulation of agrochemicals.

Scientific Research Applications

1-Ethylpiperidine has a wide range of potential scientific applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the development of novel drug delivery systems, including nanoparticles and liposomes. Additionally, 1-Ethylpiperidine has been used in the formulation of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

1-Ethylpiperidine acts as an agonist of the muscarinic acetylcholine receptor. This receptor is involved in the regulation of a variety of physiological processes, including the regulation of heart rate, respiration, and gastrointestinal motility. When 1-Ethylpiperidine binds to the muscarinic acetylcholine receptor, it stimulates the release of acetylcholine, which in turn activates the receptor and causes a variety of physiological responses.
Biochemical and Physiological Effects
1-Ethylpiperidine has a variety of biochemical and physiological effects. It has been shown to act as an agonist of the muscarinic acetylcholine receptor, resulting in the stimulation of acetylcholine release and the activation of the receptor. This results in an increase in heart rate, respiration, and gastrointestinal motility. Additionally, 1-Ethylpiperidine has been shown to possess anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

1-Ethylpiperidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. Additionally, it is non-toxic and has a low volatility, making it safe to handle and store. However, it is also relatively insoluble in water, making it difficult to dissolve and use in aqueous solutions.

Future Directions

1-Ethylpiperidine has a wide range of potential future applications. It could be used in the development of novel drug delivery systems, such as nanoparticles and liposomes, which could be used to deliver drugs to specific tissues or organs. Additionally, it could be used in the formulation of agrochemicals, such as herbicides and insecticides, which could be used to protect crops from pests and diseases. Finally, it could be used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticonvulsants.

Synthesis Methods

The most common method for the synthesis of 1-Ethylpiperidine is the condensation of ethyl acetoacetate and ammonia in the presence of an acid catalyst. The reaction is typically conducted in aqueous ethanol at temperatures between 60-90°C. The reaction is typically conducted in a two-step process, with the first step being the formation of an ethyl acetoacetate ester and the second step being the condensation of the ester with ammonia. The reaction yields 1-Ethylpiperidine as the main product, along with some other byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-ethylpiperidin-3-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethylamine", "3,4-dihydro-2H-pyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroethane" ], "Reaction": [ "Step 1: Ethylamine is reacted with 3,4-dihydro-2H-pyridine in the presence of sodium borohydride to form (S)-1-ethylpiperidine.", "Step 2: (S)-1-ethylpiperidine is treated with hydrochloric acid to form (S)-1-ethylpiperidinium chloride.", "Step 3: Sodium hydroxide is added to (S)-1-ethylpiperidinium chloride to form (S)-1-ethylpiperidine.", "Step 4: Chloroethane is added to (S)-1-ethylpiperidine to form (3S)-1-ethylpiperidin-3-amine." ] }

CAS RN

1149384-34-8

Product Name

(3S)-1-ethylpiperidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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